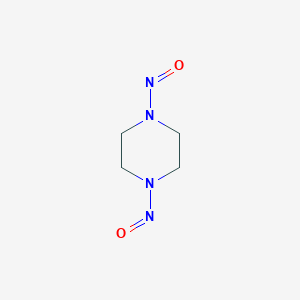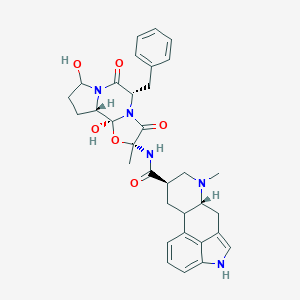
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride is a chemical compound with the molecular formula C14H22ClNO4 and a molecular weight of 303.78 g/mol . This compound is known for its role as a precursor to Bisoprolol metabolites, which are used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The compound exerts its effects by interacting with β-adrenergic receptors in the heart. It blocks these receptors, leading to a decrease in the force and rate of heart contractions. This mechanism is similar to that of Bisoprolol, a well-known β-blocker used in the treatment of hypertension and heart-related conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bisoprolol: A β-blocker with similar β-adrenergic receptor blocking activity.
Esmolol: Another β-blocker with a rapid onset and short duration of action.
Nebivolol: A β-blocker with additional vasodilatory properties.
Uniqueness
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride is unique due to its specific structure, which allows it to serve as a precursor to Bisoprolol metabolites. This makes it particularly valuable in research focused on β-adrenergic receptor interactions and cardiovascular therapeutics .
Propiedades
IUPAC Name |
methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3;/h4-7,10,12,15-16H,8-9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFNOCRTIAJQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481844 |
Source


|
| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33947-96-5 |
Source


|
| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)


![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)









